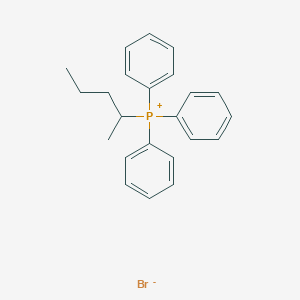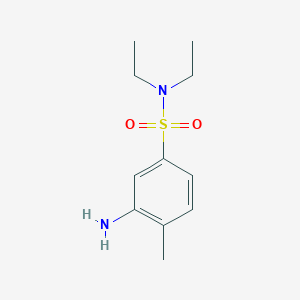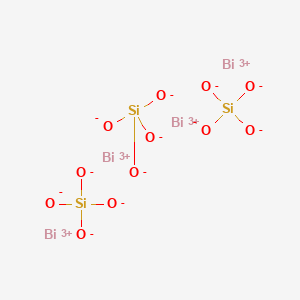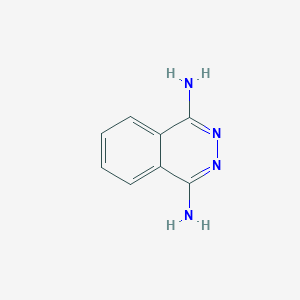
Bis(trichlorosilyl)acetylene
Overview
Description
Bis(trichlorosilyl)acetylene is a compound that is of interest in various chemical reactions, particularly in the field of organosilicon chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and properties of related acetylene and silyl compounds, which can be extrapolated to understand the behavior of this compound.
Synthesis Analysis
The synthesis of related compounds involves the use of catalysts and ligands to facilitate the formation of desired products. For instance, the use of bis(dichloroimidazolylidene) ligands with Rh(I) and Ir(I) has been shown to enhance the catalytic activity in the hydrosilylation of terminal acetylenes . This suggests that similar ligands and metal complexes could potentially be used in the synthesis of this compound to control its reactivity and selectivity.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound can be complex, with the potential for various isomers and rearrangements. For example, the reductive trimethylsilylation of bis(trimethylsilyl)acetylene leads to unexpected products, indicating that the molecular structure of such compounds can be influenced by the reaction conditions and the presence of different substituents .
Chemical Reactions Analysis
Chemical reactions involving acetylene derivatives can yield a range of products depending on the reactants and conditions. The palladium-catalyzed dehydrogenative double silylation of acetylenes with bis- and tris(dichlorosilyl)methanes produces tetrachloro disilacyclopentene compounds . This demonstrates the potential for this compound to undergo similar silylation reactions to form cyclic or polycyclic organosilicon compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylene derivatives are influenced by their molecular structure and substituents. For example, the polymerization of phenylacetylene by bis(cyclopentadienyl)molybdenum dichloride-based catalyst systems results in polymers with a conjugated backbone structure and phenyl substituents, which affect their solubility and thermal properties . By analogy, this compound would be expected to have unique properties that could be tailored through its synthesis and the choice of reaction conditions.
Scientific Research Applications
Synthesis and Molecular Structure
Bis(trichlorosilyl)acetylene is used in various synthetic processes. A notable application involves its reduction to Disilylacetylene, which further participates in the synthesis of structurally unique ethenes and ethanes. These compounds exhibit distinct molecular structures, which have been elucidated through X-ray diffraction studies (Rüdinger et al., 1994).
Photoluminescence Studies
In the field of photoluminescence, derivatives of this compound, such as symmetric diarylacetylenes, have been synthesized and studied. These derivatives show high solution-state fluorescence quantum yields, particularly those substituted with naphthyl and biphenyl groups (Brown & Eichler, 2011).
Polymerization Catalysts
This compound derivatives have been utilized in polymerization processes. For example, metallocene catalysts have been used for polymerizing acetylene derivatives like phenylacetylene, resulting in polymers with a conjugated backbone structure having phenyl substituents. These polymers exhibit useful physical and thermal properties (Gal et al., 2001).
Reactivity in Organic Synthesis
In organic synthesis, acetylene derivatives, including those related to this compound, have shown significant reactivity. For instance, they have been used in Diels-Alder reactions, cyclizations, and cross-coupling reactions, demonstrating their versatility in forming complex organic compounds (Riera et al., 1990).
Safety and Hazards
Bis(trichlorosilyl)acetylene is dangerous and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It is also advised not to breathe in the vapors .
Relevant Papers There are several papers related to this compound. For instance, one paper discusses the use of Bis(trimethylsilyl)acetylene as a surrogate for acetylene . Another paper discusses the formation of composite fibers from cellulose solutions with additives of Bis(trimethylsilyl)acetylene and alkoxysilanes .
Mechanism of Action
Target of Action
Bis(trichlorosilyl)acetylene is an organosilicon compound . It primarily targets the synthesis of various organosilicon compounds, including silanes, siloxanes, and silazanes .
Mode of Action
The compound is formed through the reaction of acetylene with trichlorosilane and silicon tetrachloride . This reaction is facilitated by a Lewis acid catalyst . The formation of this compound results in the production of hydrogen chloride and acetylene .
Biochemical Pathways
It is known that the compound plays a significant role in the production of polymeric materials like silicone rubbers and polysiloxanes . It is also used in the manufacturing of agricultural chemicals and specialty chemicals .
Result of Action
The primary result of this compound’s action is the formation of various organosilicon compounds . These compounds have a wide range of applications, from the production of polymeric materials to the manufacturing of agricultural and specialty chemicals .
properties
IUPAC Name |
trichloro(2-trichlorosilylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl6Si2/c3-9(4,5)1-2-10(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAMNMBARCMOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404831 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18038-55-6 | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trichlorosilyl)acetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes bis(trichlorosilyl)acetylene stand out in terms of its crystal structure?
A1: this compound exhibits an unusually loose crystal structure. This means that the distances between molecules in its solid state are larger than expected based on the typical sizes of atoms. In fact, all intermolecular contacts in its crystal lattice are longer than the sum of the van der Waals radii of the involved atoms []. This makes it a fascinating subject for studying weak intermolecular interactions.
Q2: What factors contribute to this unusual "loose" crystal packing in this compound?
A2: The loose packing arises from a combination of factors:
- Low Electrostatic Potential: The molecular surface of this compound has a low magnitude of electrostatic potential. This weakens the electrostatic forces that usually contribute to holding molecules together in a crystal [].
- Charge Distribution: The arrangement of atoms within the molecule leads to a concentric distribution of net atomic charges. This further diminishes the role of electrostatic interactions in crystal packing [].
- Dominance of Dispersion Forces: As a result of the weak electrostatic interactions, the cohesion in the crystal is primarily governed by dispersion forces. These forces, while generally weaker than electrostatic forces, become significant contributors to the overall stability of the crystal structure in this case [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)


![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)

